
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Overview
Description
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Scientific Research Applications
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-nitrobenzene
- 2-Chloro-4-fluoro-3-nitrotoluene
- 2-Chloro-4-fluoro-5-methyl-1-nitrobenzene
Uniqueness
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of derivatives that can be synthesized from it. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring creates a distinct reactivity profile compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-1-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOEJIFEWFIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532072 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90292-62-9 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
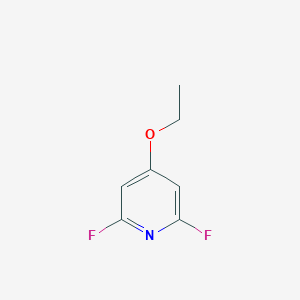
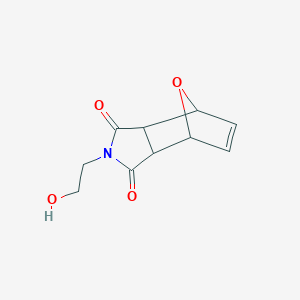


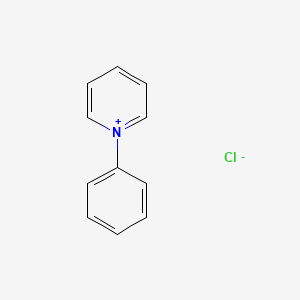
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)


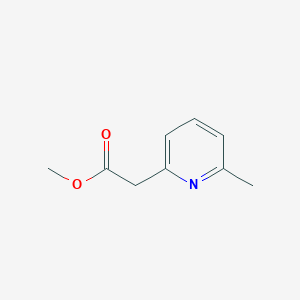

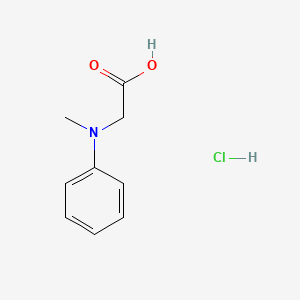

![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)

